Methyl 4-[(2,3-dichlorophenyl)amino]-4-oxo-3-(pyrrolidin-1-yl)butanoate
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Overview
Description
METHYL 4-(2,3-DICHLOROANILINO)-4-OXO-3-(1-PYRROLIDINYL)BUTANOATE is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(2,3-DICHLOROANILINO)-4-OXO-3-(1-PYRROLIDINYL)BUTANOATE typically involves the reaction of 2,3-dichloroaniline with a suitable acylating agent to form the corresponding amide. This intermediate is then reacted with a pyrrolidine derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(2,3-DICHLOROANILINO)-4-OXO-3-(1-PYRROLIDINYL)BUTANOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the replacement of chloro groups with other functional groups.
Scientific Research Applications
METHYL 4-(2,3-DICHLOROANILINO)-4-OXO-3-(1-PYRROLIDINYL)BUTANOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of METHYL 4-(2,3-DICHLOROANILINO)-4-OXO-3-(1-PYRROLIDINYL)BUTANOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-(2,4-DICHLOROANILINO)-4-OXO-3-(1-PYRROLIDINYL)BUTANOATE
- METHYL 4-(2,3-DIFLUOROANILINO)-4-OXO-3-(1-PYRROLIDINYL)BUTANOATE
- METHYL 4-(2,3-DICHLOROANILINO)-4-OXO-3-(1-PIPERIDINYL)BUTANOATE
Uniqueness
METHYL 4-(2,3-DICHLOROANILINO)-4-OXO-3-(1-PYRROLIDINYL)BUTANOATE is unique due to its specific substitution pattern and the presence of both dichloroaniline and pyrrolidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H18Cl2N2O3 |
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Molecular Weight |
345.2 g/mol |
IUPAC Name |
methyl 4-(2,3-dichloroanilino)-4-oxo-3-pyrrolidin-1-ylbutanoate |
InChI |
InChI=1S/C15H18Cl2N2O3/c1-22-13(20)9-12(19-7-2-3-8-19)15(21)18-11-6-4-5-10(16)14(11)17/h4-6,12H,2-3,7-9H2,1H3,(H,18,21) |
InChI Key |
XQWSOOJTIAEFKK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C(=O)NC1=C(C(=CC=C1)Cl)Cl)N2CCCC2 |
Origin of Product |
United States |
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